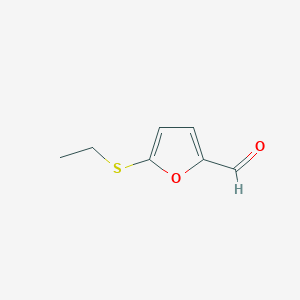
2-Furancarboxaldehyde, 5-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-(ethylthio)- is an organic compound that belongs to the class of furans It is characterized by a furan ring substituted with an ethylthio group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(ethylthio)- can be achieved through several methods. One common approach involves the reaction of 2-furancarboxaldehyde with an ethylthiolating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Furancarboxaldehyde, 5-(ethylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: 2-Furancarboxylic acid, 5-(ethylthio)-
Reduction: 2-Furancarbinol, 5-(ethylthio)-
Substitution: Various substituted furans depending on the substituent introduced.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(ethylthio)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the ethylthio group can participate in electron-donating interactions. These properties make it a versatile compound in chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxaldehyde, 5-methyl-
- 2-Furancarboxaldehyde, 5-hydroxy-
- 2-Furancarboxaldehyde, 5-chloro-
Uniqueness
2-Furancarboxaldehyde, 5-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethylthio functionality is desired.
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
5-ethylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O2S/c1-2-10-7-4-3-6(5-8)9-7/h3-5H,2H2,1H3 |
InChI Key |
SRQDBHYSZCKJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















